molecular formula C13H13BrN2O2 B13710156 5-Bromo-4-(4-propoxyphenyl)imidazole-2-carbaldehyde

5-Bromo-4-(4-propoxyphenyl)imidazole-2-carbaldehyde

Katalognummer: B13710156
Molekulargewicht: 309.16 g/mol
InChI-Schlüssel: ZUXQZAPDHBJZJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound MFCD33022668 is a chemical entity with unique properties and applications. It is known for its stability and reactivity, making it a valuable compound in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of MFCD33022668 involves specific synthetic routes and reaction conditions. The synthesis typically requires a series of chemical reactions, including the formation of intermediate compounds. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In industrial settings, the production of MFCD33022668 is scaled up using optimized methods to ensure efficiency and cost-effectiveness. The industrial production methods often involve continuous flow processes and the use of advanced reactors to maintain consistent quality and high throughput.

Analyse Chemischer Reaktionen

Types of Reactions: MFCD33022668 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: The common reagents used in the reactions involving MFCD33022668 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and catalyst presence, play a crucial role in determining the reaction’s outcome.

Major Products: The major products formed from the reactions of MFCD33022668 depend on the type of reaction and the reagents used. These products are often characterized by their unique chemical structures and properties, which can be tailored for specific applications.

Wissenschaftliche Forschungsanwendungen

MFCD33022668 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, MFCD33022668 is investigated for its potential therapeutic effects and as a diagnostic tool. In industry, it is utilized in the production of advanced materials and as a catalyst in various chemical processes.

Wirkmechanismus

The mechanism of action of MFCD33022668 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in their activity and function. The pathways involved in its mechanism of action are often related to its chemical structure and reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Compounds similar to MFCD33022668 include those with analogous chemical structures and properties. These compounds often share similar reactivity and applications but may differ in specific details such as stability, solubility, and biological activity.

Uniqueness: MFCD33022668 is unique due to its specific chemical structure, which imparts distinct properties and reactivity. This uniqueness makes it a valuable compound for specialized applications where other similar compounds may not be as effective.

Conclusion

MFCD33022668 is a versatile compound with significant importance in various scientific fields Its unique properties and reactivity make it a valuable tool for research and industrial applications

Eigenschaften

Molekularformel

C13H13BrN2O2

Molekulargewicht

309.16 g/mol

IUPAC-Name

5-bromo-4-(4-propoxyphenyl)-1H-imidazole-2-carbaldehyde

InChI

InChI=1S/C13H13BrN2O2/c1-2-7-18-10-5-3-9(4-6-10)12-13(14)16-11(8-17)15-12/h3-6,8H,2,7H2,1H3,(H,15,16)

InChI-Schlüssel

ZUXQZAPDHBJZJQ-UHFFFAOYSA-N

Kanonische SMILES

CCCOC1=CC=C(C=C1)C2=C(NC(=N2)C=O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.